2-Cyclohexyl-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one
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Overview
Description
2-Cyclohexyl-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both a thiadiazole and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylamine with a thiadiazole derivative under specific conditions to form the desired thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiadiazole or thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Isothiazolones: These compounds also contain a thiazole ring and exhibit biocidal properties.
Thiadiazoles: Compounds with a thiadiazole ring that have been studied for their antimicrobial and anticancer activities.
Uniqueness
2-Cyclohexyl-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one is unique due to its specific combination of a cyclohexyl group, a thiadiazole ring, and a thiazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
91260-02-5 |
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Molecular Formula |
C11H15N3OS2 |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-cyclohexyl-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H15N3OS2/c15-9-6-16-10(8-4-2-1-3-5-8)14(9)11-13-12-7-17-11/h7-8,10H,1-6H2 |
InChI Key |
OVWSSOIQLKFBHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2N(C(=O)CS2)C3=NN=CS3 |
Origin of Product |
United States |
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